2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO3. It belongs to the quinoline family, which is known for its diverse biological activities. This compound is characterized by a quinoline core substituted with an ethoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been shown to impact a variety of biochemical pathways, leading to downstream effects .
Result of Action
Quinoline derivatives have been shown to have various biological activities, suggesting they have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by acidic or basic conditions, often using sulfuric acid or sodium ethoxide, respectively. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system.
Another method involves the Pfitzinger reaction, where isatin and an aryl aldehyde are used as starting materials. The reaction is carried out in the presence of a base, such as potassium hydroxide, in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of quinoline-4-carboxylic acid alcohol derivatives.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-carboxylic acid alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, antimalarial, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.
Comparison with Similar Compounds
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
2-(2-Methoxyphenyl)quinoline-4-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
2-(2-Chlorophenyl)quinoline-4-carboxylic acid: Contains a chlorine atom instead of an ethoxy group, which may enhance its electrophilic substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYEAHVDMGFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358011 | |
Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351158-31-1, 444565-52-0 | |
Record name | 2-(2-Ethoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351158-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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